N-(3-氨基苯基)-2-苯氧基乙酰胺

描述

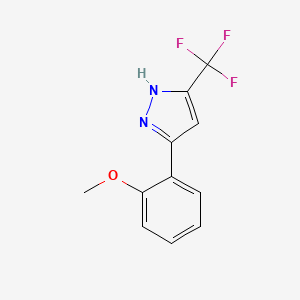

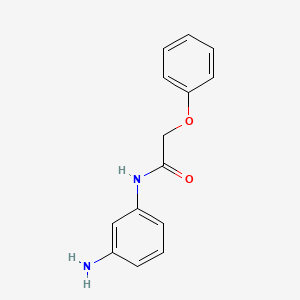

“N-(3-aminophenyl)-2-phenoxyacetamide” is a compound that contains an amide group (-CONH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and an ether group (an oxygen atom connected to two carbon atoms, -O-). The “3-aminophenyl” part refers to a benzene ring with an amino group (-NH2) at the 3rd position. The “2-phenoxyacetamide” part refers to an acetamide group (CH3CONH2) with a phenyl group attached to the 2nd position via an oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 3-aminophenol) with an appropriate acid chloride (such as 2-phenoxyacetyl chloride) in the presence of a base . This is a common method for forming amide bonds .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide group, which can participate in hydrogen bonding and has a partial double bond character due to resonance. The phenyl rings contribute to the overall stability of the molecule through delocalization of electrons (aromaticity) .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amine group could be acylated or alkylated, and the amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could enhance its solubility in water due to the ability to form hydrogen bonds .科学研究应用

药物代谢和毒性研究

像N-(3-氨基苯基)-2-苯氧基乙酰胺这样的化合物可能会在药物代谢和毒性的背景下进行研究。例如,对像对乙酰氨基酚这样的药物的次要代谢物的代谢途径和分布进行了广泛的研究。此类研究专注于了解药物如何在体内代谢以及潜在毒性代谢物的形成。例如,对乙酰氨基酚及其代谢产物研究提供了对反应性中间体形成及其对药物引起的毒性(如肝毒性或肾毒性)的贡献的见解(Gemborys & Mudge, 1981)。

抗惊厥和止痛特性

对类似于N-(3-氨基苯基)-2-苯氧基乙酰胺的伯氨基酸衍生物的研究显示出潜在的抗惊厥和止痛特性。这些研究旨在了解分子特定位点的修饰如何影响其生物活性,从而可能导致新治疗剂的开发(King et al., 2011)。

抗疟活性

具有相似结构的化合物的合成和研究也已探索其抗疟活性。此类研究涉及制备各种类似物并评估其对不同疟疾菌株的疗效,有助于开发新型抗疟疾药物(Werbel et al., 1986)。

胃保护作用

β3肾上腺素受体激动剂,包括具有苯氧基乙酰胺结构的化合物,因其胃保护作用而受到研究。这些研究探讨了此类化合物如何减少胃溃疡并增强胃粘膜血流,表明在治疗胃肠道疾病中具有潜在应用(Sevak et al., 2002)。

保肝作用

富含类似于N-(3-氨基苯基)-2-苯氧基乙酰胺的化合物的提取物已显示出对药物引起的肝损伤具有保肝作用。这一研究方向对于开发可减轻对乙酰氨基酚等药物肝毒性作用的干预措施至关重要,为肝脏保护的机制和天然提取物的潜在治疗益处提供了见解(Cristani et al., 2016)。

作用机制

Target of Action

For instance, N-(3-Aminophenyl)methanesulfonamide is used as a reactant for the preparation of biologically and pharmacologically active molecules

Mode of Action

A compound with a similar structure, ym 244769, is known to inhibit the reverse mode of na+/ca2+ exchange (ncx), potently inhibiting na±dependent 45 ca2+ uptake

Biochemical Pathways

For instance, YM 244769, a Na+/Ca2+ exchange inhibitor, has been found to protect against hypoxia/reoxygenation-induced cell damage

Result of Action

For instance, YM 244769 has been found to protect against hypoxia/reoxygenation-induced cell damage

Action Environment

The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals

未来方向

属性

IUPAC Name |

N-(3-aminophenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAFRSDTNJKKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile](/img/structure/B3169897.png)

![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169911.png)

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid](/img/structure/B3169937.png)

![[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine](/img/structure/B3169963.png)